3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide -

3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Catalog Number: EVT-3616158
CAS Number:
Molecular Formula: C22H20N4O3
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

Compound Description: PB12 is a potent and selective dopamine D(4) receptor ligand. [] Modifications to this compound were explored to identify structural features that could enhance its affinity for the dopamine D(3) receptor.

Relevance: PB12 shares structural similarities with 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide, both featuring a 3-methoxybenzamide moiety. The research on PB12 and its derivatives aimed to understand structure-affinity relationships for dopamine receptors, which could be relevant for studying the target compound's potential interactions with these receptors. []

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (19)

Compound Description: This compound is a high-affinity D(3) receptor ligand with high selectivity over D(2), D(4), 5-HT(1A), and α(1) receptors. [] It emerged from the modifications made to PB12 and its analogs to enhance D(3) receptor affinity.

Relevance: Compound 19 also features a 3-methoxybenzamide core structure like 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. Its development highlights the importance of specific structural modifications for achieving high affinity and selectivity for dopamine D(3) receptors, which could provide insights into the design of similar benzamide-based compounds, including the target compound. []

N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (27)

Compound Description: Compound 27 is a high-affinity D(3) receptor ligand with favorable properties for potential use in positron emission tomography (PET) imaging. []

Relevance: Like 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide, compound 27 features a 3-methoxybenzamide core structure and a substituted phenyl group attached to the piperazine ring. This compound's successful application in PET imaging suggests that similar structural features in the target compound might also be amenable to radiolabeling and imaging studies. []

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (41)

Compound Description: This compound is another high-affinity D(3) receptor ligand considered suitable for PET imaging due to its affinity, lipophilicity, and potential for radiolabeling. []

Relevance: While possessing a different core structure, compound 41 shares with 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide a methoxy-substituted aromatic ring and a piperazine ring linked to a dichlorophenyl group. Its suitability for PET imaging further supports the potential for applying similar imaging techniques to study the target compound, given its structural similarities. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in cancer treatment. It is formed during oxidative stress degradation of Venetoclax. []

Relevance: VNO is relevant because it highlights the susceptibility of complex molecules like 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide to oxidative degradation, particularly under stress conditions. Understanding the formation of oxidative impurities like VNO can inform the development of appropriate storage and handling procedures for the target compound. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of Venetoclax, formed from VNO via a Meisenheimer rearrangement. []

Relevance: Similar to VNO, the identification of VHA as an oxidative impurity of Venetoclax emphasizes the potential vulnerability of 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide to oxidation and subsequent rearrangement reactions. This knowledge can contribute to developing strategies for minimizing the formation of such impurities during synthesis, storage, and handling of the target compound. []

N-{5-chloro-6-[(4-fluorotetrahydro-2H-pyran-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazol-4-yl)oxy]benzamide

Compound Description: This compound is a selective Bcl-2 inhibitor. [] It's used in the treatment of systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome.

Relevance: This compound shares a benzamide core with 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide and further highlights the therapeutic potential of benzamide derivatives, particularly in the context of immune and autoimmune diseases. Its mechanism of action as a Bcl-2 inhibitor could provide a framework for investigating potential applications of the target compound in similar therapeutic areas. []

(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

Compound Description: RTI-5989-97 is a selective κ-opioid receptor antagonist with a long duration of action. Its long-lasting effect is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1. []

Relevance: While structurally different from 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide, RTI-5989-97 exemplifies the concept of functional selectivity in drug action. Its long duration of action, linked to JNK1 activation, highlights the importance of considering non-competitive mechanisms and downstream signaling pathways when investigating the pharmacological properties of the target compound. []

4-methyl-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol (A-dp)

Compound Description: A-dp is an imidazole-based compound synthesized and characterized in a study investigating the electronic and substituent influences on imidazole ring donor-acceptor capacities. [] Crystal structures of A-dp revealed different packing arrangements depending on the solvent used for crystallization.

Relevance: While not directly analogous in structure, A-dp provides insights into the chemical behavior of aromatic heterocycles, which is relevant for understanding the properties of the benzotriazole moiety in 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. The study on A-dp and related compounds highlights the importance of substituent effects on the electron donating/accepting ability of heterocycles, which can influence their reactivity and interactions with other molecules. []

Properties

Product Name

3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C22H20N4O3/c1-14-11-20-21(25-26(24-20)16-7-9-17(28-2)10-8-16)13-19(14)23-22(27)15-5-4-6-18(12-15)29-3/h4-13H,1-3H3,(H,23,27)

InChI Key

NGNCANCWWMOIND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.